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Compound of Interest

Compound Name: N-Butyl-d9-amine

CAS No.: 776285-22-4

Cat. No.: B565992 Get Quote

Introduction: The Deuterium Advantage
N-Butyl-d9-amine (CAS: 776285-22-4) is the fully deuterated isotopologue of n-butylamine,

where the butyl chain hydrogens are replaced by deuterium (

). Unlike its non-deuterated counterpart, this compound serves as a high-precision tool in two
critical pharmaceutical domains: trace-level quantitation (as an Internal Standard) and
metabolic stability enhancement (via the Kinetic Isotope Effect).

This guide moves beyond basic property listing to analyze why and how researchers deploy

this specific isotopologue to solve complex problems in drug development and toxicology.

Core Chemical Identity
Feature Specification

Compound Name N-Butyl-d9-amine

CAS Number 776285-22-4

Chemical Formula

Molecular Weight ~82.19 g/mol (vs. 73.14 g/mol for d0)

Key Property +9 Da Mass Shift (Critical for MS resolution)
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Application I: High-Sensitivity Nitrosamine
Quantitation (LC-MS/MS)
With stringent FDA/EMA regulations on nitrosamine impurities (e.g., NDMA, NDBA) in

pharmaceuticals, N-Butyl-d9-amine is essential as a precursor for synthesizing N-nitroso-N-
butyl-d9-amine or as a direct internal standard (IS) for alkylamine analysis.

The Problem: Ion Suppression & Matrix Effects
In complex biological matrices (plasma, urine) or API formulations, co-eluting contaminants

suppress the ionization of the target analyte. External calibration fails to account for this.

The Solution: Stable Isotope Dilution Assay (SIDA)
Using N-Butyl-d9-amine as an IS provides a "mirror image" of the analyte. It co-elutes (or

elutes very closely) and experiences the exact same suppression, allowing for mathematical

correction.

Validated Protocol: Trace Amine/Nitrosamine Analysis
Objective: Quantify trace N-butylamine or N-nitroso-derivatives in API matrix.

1. Internal Standard Preparation:

Dissolve N-Butyl-d9-amine in Methanol to 1 mg/mL (Stock A).

Dilute Stock A to 100 ng/mL in 0.1% Formic Acid/Water (Working IS).

2. Sample Extraction (Solid Phase Extraction - SPE):

Condition: MCX Cartridge (Mixed-mode Cation Exchange) with 1 mL MeOH then 1 mL

Water.

Load: Mix 100 mg API sample + 50 µL Working IS + 2 mL 0.1% Formic Acid. Load onto

cartridge.

Wash: 1 mL 0.1% Formic Acid (removes neutrals/acids).
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Elute: 1 mL 5% Ammonium Hydroxide in Methanol (releases amines).

Reconstitute: Evaporate to dryness; reconstitute in Mobile Phase A.

3. LC-MS/MS Parameters:

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[1]

Gradient: 5% B to 95% B over 5 mins.

Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

MRM Transitions (Example for Amine & DNA Adducts): | Analyte | Precursor (

) | Product (

) | Collision Energy (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | N-Butylamine (Target) | 74.1 | 57.1
(Butyl+) | 15 | Quantifier | | N-Butyl-d9-amine (IS) | 83.1 | 66.1 (Butyl-d9+) | 15 | Internal
Standard | | N2-n-butyl-d9-dG (Adduct) | 333.2 | 217.1 | 20 | Mechanistic Probe |
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Caption: Analytical workflow using N-Butyl-d9-amine to correct for matrix effects in LC-

MS/MS.
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Application II: Deuterated Drug Design (Kinetic
Isotope Effect)
N-Butyl-d9-amine is a critical building block for synthesizing deuterated analogs of CNS drugs,

particularly 5-HT6 receptor antagonists (e.g., Idalopirdine analogs) used in Alzheimer's

research.

Mechanism: The Deuterium Switch
Metabolism of butyl-containing drugs often involves oxidative deamination or hydroxylation at

the

-carbon (next to the nitrogen).

C-H Bond: Weaker, breaks faster.

C-D Bond: Stronger, breaks slower (Primary Kinetic Isotope Effect,

).

By using N-Butyl-d9-amine during synthesis, the resulting drug has a fully deuterated butyl

tail. This slows down CYP450-mediated metabolism, extending the drug's half-life (

) and reducing dosing frequency without altering binding affinity.

Synthesis & Metabolism Logic
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Caption: Deuteration of the butyl chain hinders CYP450 attack, significantly extending drug

half-life.

Performance Comparison: d9-Amine vs.
Alternatives
This table objectively compares N-Butyl-d9-amine against standard alternatives for use as an

Internal Standard.
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Feature
N-Butyl-d9-amine

(Recommended)
N-Butylamine (d0)

13C-Labeled

Analogs

Mass Shift
+9 Da (Excellent

resolution)

0 Da (Cannot

distinguish)

+4 Da (Usually

sufficient, but less

distinct)

Cross-Talk
Minimal (M+9 is far

from M+0)
N/A

Low (M+4 can overlap

with isotopes)

Retention Time
Identical or slight shift

(<0.1 min)
Identical Identical

Cost Moderate Very Low High

Application
MS Quantitation &

Metabolic Probes

External Calibration

only

High-precision NMR &

MS

Matrix Correction

Excellent

(Compensates for

suppression)

Poor (Subject to

suppression)
Excellent

Expert Insight: While

analogs are theoretically superior due to zero retention time shift, the +9 Da mass shift of the
d9-variant offers superior separation in low-resolution MS instruments, preventing "cross-talk"
where the isotope envelope of the analyte interferes with the IS signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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